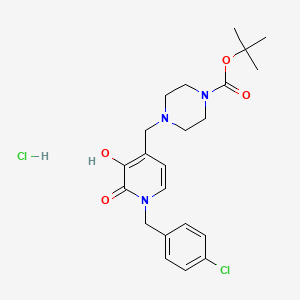
2-Propylhexanoic Acid-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propylhexanoic Acid-d7 is a deuterated form of 2-Propylhexanoic Acid, where seven hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties, particularly in studies involving metabolic pathways and environmental pollutant standards.
Métodos De Preparación
The synthesis of 2-Propylhexanoic Acid-d7 involves the incorporation of deuterium into the molecular structure of 2-Propylhexanoic Acid. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. Industrial production methods typically involve the use of deuterated water (D2O) and deuterated catalysts to ensure the incorporation of deuterium atoms into the desired positions.
Análisis De Reacciones Químicas
2-Propylhexanoic Acid-d7 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the carboxylic acid group into other functional groups such as aldehydes or ketones. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The carboxylic acid group can be reduced to primary alcohols using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The hydrogen atoms in the alkyl chain can be substituted with other functional groups using reagents like halogens (e.g., bromine, chlorine) under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-Propylhexanoic Acid-d7 has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study the structure, reaction mechanism, and reaction kinetics of compounds.
Biology: The compound is used in metabolic research to study metabolic pathways in vivo safely.
Medicine: It serves as an impurity standard in the production of pharmaceuticals, particularly in the synthesis of valproic acid.
Industry: It is used as an environmental pollutant standard for detecting air, water, soil, sediment, and food contaminants
Mecanismo De Acción
The mechanism of action of 2-Propylhexanoic Acid-d7 involves its interaction with specific molecular targets and pathways. As a deuterated compound, it exhibits different kinetic isotope effects compared to its non-deuterated counterpart. This can influence the rate of metabolic reactions and the stability of the compound in biological systems. The molecular targets and pathways involved depend on the specific application and context of the research.
Comparación Con Compuestos Similares
2-Propylhexanoic Acid-d7 is unique due to its deuterium content, which distinguishes it from other similar compounds. Some similar compounds include:
2-Propylhexanoic Acid: The non-deuterated form, commonly used in the synthesis of valproic acid.
4-Octanecarboxylic Acid-d7: Another deuterated carboxylic acid with similar applications in research.
2-Methylhexanoic Acid: A structurally similar compound with different chemical properties and applications
These comparisons highlight the uniqueness of this compound in terms of its isotopic composition and its specific applications in scientific research.
Propiedades
Fórmula molecular |
C9H18O2 |
|---|---|
Peso molecular |
165.28 g/mol |
Nombre IUPAC |
2-(1,1,2,2,3,3,3-heptadeuteriopropyl)hexanoic acid |
InChI |
InChI=1S/C9H18O2/c1-3-5-7-8(6-4-2)9(10)11/h8H,3-7H2,1-2H3,(H,10,11)/i2D3,4D2,6D2 |
Clave InChI |
HWXRWNDOEKHFTL-WRYJHXPGSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(CCCC)C(=O)O |
SMILES canónico |
CCCCC(CCC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[2-(3-fluorophenyl)ethynyl]-N-(2,2,3,3,4,4-hexadeuteriocyclobutyl)pyridine-3-carboxamide;hydrochloride](/img/structure/B12430491.png)








![6,9-Epoxycyclodeca[b]furan, propanoic acid deriv.;Tagitinin A 1-acetate](/img/structure/B12430551.png)

![[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,2R,4aR,6aR,6bS,10R,12aS,14bR)-10-[(2R,3S,4R,5S)-4,5-dihydroxy-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12430557.png)

